![molecular formula C10H14O3S B2690456 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid CAS No. 99173-23-6](/img/structure/B2690456.png)

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

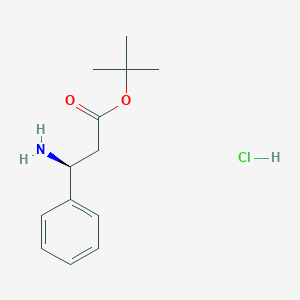

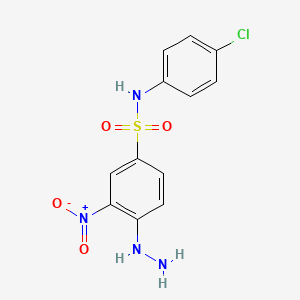

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is an organic compound that contains a total of 28 atoms; 14 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It is a derivative of furan-2-carboxylic acid, with a butylsulfanyl group and a methyl group attached to the furan ring .

Molecular Structure Analysis

The molecular structure of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid comprises a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with a carboxylic acid group and at the 5-position with a butylsulfanyl methyl group .Chemical Reactions Analysis

While specific chemical reactions involving 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid are not detailed in the available literature, furan-2-carboxylic acid derivatives are known to undergo a variety of reactions, including reductive amination .科学的研究の応用

Biocatalytic Synthesis of Furan Carboxylic Acids

Furan carboxylic acids, including derivatives like 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid, are crucial building blocks in the polymer and fine chemical industries due to their versatile applications. A study demonstrated that the biocatalytic synthesis of various furan carboxylic acids could be significantly improved using substrate-adapted whole cells of Comamonas testosteroni SC1588. This approach led to the high-yield production of furan carboxylic acids such as 2-furoic acid, 5-methyl-2-furancarboxylic acid, and 5-methoxymethyl-2-furancarboxylic acid, highlighting the potential of biocatalysis in synthesizing valuable chemical intermediates from bio-based furans (Wen et al., 2020).

Enzyme Cascade Synthesis

Another research avenue explores the enzyme-catalyzed conversion of 5-hydroxymethylfurfural (HMF) into furan carboxylic acids, leveraging a dual-enzyme cascade system. This innovative approach enabled controlled synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from HMF, showcasing the efficiency of enzymatic processes in obtaining high-value products from furan derivatives (Jia et al., 2019).

High Productivity Biocatalysts

Research into the biocatalytic production of furan carboxylic acids has also led to developments in enhancing productivity through cofactor-engineered Escherichia coli cells. By introducing NADH oxidase to promote intracellular NAD+ regeneration, these engineered biocatalysts showed significant improvements in the aerobic oxidation of aromatic aldehydes, including furan derivatives. Such advancements illustrate the potential for efficient and high-throughput biocatalytic processes in the production of furan carboxylic acids (Zhang et al., 2020).

Carboxylation and Fragmentation Studies

Studies on the dissociative electron attachment to furan carboxylic acids, including 2-furoic acid, have provided insights into the stability and reactivity of these compounds. Such research not only sheds light on the fundamental properties of furan derivatives but also informs potential applications in material science and organic synthesis (Zawadzki et al., 2020).

特性

IUPAC Name |

5-(butylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-2-3-6-14-7-8-4-5-9(13-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUUMCATHZMDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC1=CC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,3-diphenylpropyl)amino]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690377.png)

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B2690380.png)

![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)

![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)